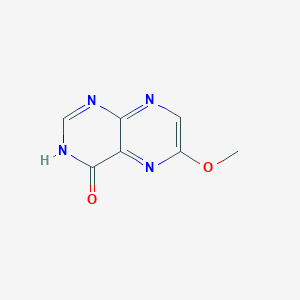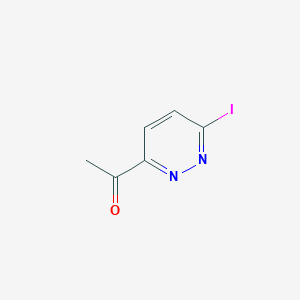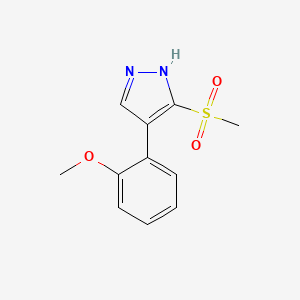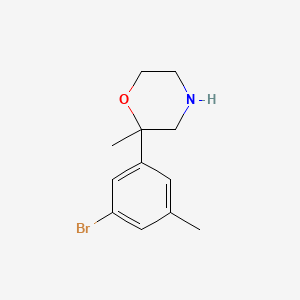
6-Methoxypteridin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxypteridin-4(3H)-one is a heterocyclic compound with a pteridine core structure It is characterized by the presence of a methoxy group at the 6th position and a keto group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypteridin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-diamino-6-methoxypyrimidine with formic acid, followed by oxidation to yield the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methoxypteridin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different pteridine derivatives with altered properties.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-4,6-dione derivatives, while reduction can produce 6-methoxy-4,5-dihydropteridine.
Wissenschaftliche Forschungsanwendungen
6-Methoxypteridin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in biological processes and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Methoxypteridin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
6-Methoxypteridine: Similar structure but lacks the keto group at the 4th position.
4-Hydroxy-6-methoxypteridine: Contains a hydroxyl group instead of a keto group at the 4th position.
6-Methoxy-2,4-diaminopteridine: Features amino groups at the 2nd and 4th positions.
Uniqueness: 6-Methoxypteridin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H6N4O2 |
|---|---|
Molekulargewicht |
178.15 g/mol |
IUPAC-Name |
6-methoxy-3H-pteridin-4-one |
InChI |
InChI=1S/C7H6N4O2/c1-13-4-2-8-6-5(11-4)7(12)10-3-9-6/h2-3H,1H3,(H,8,9,10,12) |
InChI-Schlüssel |
OFNZHNHXMOKULR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C2C(=N1)C(=O)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,5-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B11779048.png)

![5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid](/img/structure/B11779053.png)



![Ethyl 7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B11779073.png)
![N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine](/img/structure/B11779077.png)
![4-Chloro-2-(4-(trifluoromethoxy)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11779092.png)
![2-(2-Methoxyphenyl)benzo[d]oxazol-5-amine](/img/structure/B11779093.png)


![5-(Ethylsulfonyl)-4-(o-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11779112.png)

